2-Amino-4'-bromopropiophenone hydrochloride
CAS No.: 87124-01-4
Cat. No.: VC4129428
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87124-01-4 |
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Molecular Formula | C9H11BrClNO |
Molecular Weight | 264.54 g/mol |
IUPAC Name | 2-amino-1-(4-bromophenyl)propan-1-one;hydrochloride |
Standard InChI | InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H |
Standard InChI Key | GTSDJPXZCAAERE-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Physicochemical Characteristics
2-Amino-4'-bromopropiophenone hydrochloride features a propiophenone backbone substituted with a bromine atom at the para position of the phenyl ring and an amino group at the α-carbon (Figure 1). Key properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 264.54 g/mol |
Melting Point | 280–283°C (dec.) |
Solubility | Slightly soluble in DMSO, methanol |
Appearance | White to off-white crystalline solid |
The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions, while the amino group facilitates salt formation, improving stability .
Spectroscopic Characterization
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FT-IR: Peaks at 1685 cm (C=O stretch) and 3300 cm (N-H stretch).
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H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (NH), and δ 2.9 ppm (CH) .
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LC-MS: Molecular ion peak at m/z 264.54 confirms molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Bromination:
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Amination and Hydrochloride Formation:
Industrial Optimization
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Continuous Flow Reactors: Enhance scalability and reduce reaction time by 40% compared to batch processes.
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Automated Purification: Chromatography and crystallization achieve >99.6% purity, meeting pharmaceutical standards .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
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MIC Values: 0.5–1.0 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .
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Mechanism: Disruption of cell wall synthesis via inhibition of mycolic acid biosynthesis .
Neuropharmacological Applications
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Antidepressant Intermediate: Key precursor for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor .
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Anticonvulsant Activity: Modulates GABA receptors, reducing seizure duration in rodent models.
Pharmaceutical and Industrial Applications
Drug Synthesis
Drug | Role of Intermediate | Reference |
---|---|---|
Bupropion HCl | Amination of brominated precursor | |
Bazedoxifene | Introduction of benzyloxy groups | |
4-MMC HCl | Methamination of bromoketone |
Material Science
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Polymer Modification: Enhances thermal stability in epoxy resins via cross-linking.
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Coating Additives: Improves UV resistance in acrylic coatings.
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